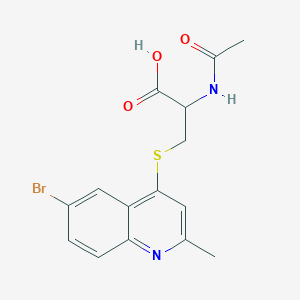![molecular formula C15H12N4 B14149130 1-(Pyridin-3-yl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B14149130.png)
1-(Pyridin-3-yl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-3-yl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that combines the structural features of pyridine, triazole, and quinoline. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Microwave-Mediated Synthesis: A catalyst-free, additive-free method using microwave irradiation has been developed for synthesizing 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides. This method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Oxidative Cyclization: The oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide can yield the desired triazoloquinoline.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.
Substitution: Aromatic nucleophilic substitution reactions can occur, especially at positions on the quinoline ring.
Common Reagents and Conditions:
Oxidizers: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Nucleophiles: Amines, thiols for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the triazole ring.
Substitution Products: Substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Pyridin-3-yl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinoline has been studied for its potential as an antiviral, antimicrobial, and anticancer agent . It has shown promising activity against various pathogens and cancer cell lines, making it a valuable compound in medicinal chemistry research.
Wirkmechanismus
The compound’s mechanism of action involves intercalation into DNA, disrupting the DNA structure and inhibiting the replication of pathogens or cancer cells . It may also inhibit specific enzymes or receptors involved in disease pathways.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
1,2,4-Triazolo[1,5-a]pyridine: Exhibits various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
Uniqueness: 1-(Pyridin-3-yl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinoline is unique due to its combined structural features of pyridine, triazole, and quinoline, which contribute to its diverse biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C15H12N4 |
|---|---|
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
1-pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C15H12N4/c1-2-6-13-11(4-1)7-8-14-17-18-15(19(13)14)12-5-3-9-16-10-12/h1-6,9-10H,7-8H2 |
InChI-Schlüssel |
AGTMAYYRJCRYDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=NN=C(N2C3=CC=CC=C31)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Fluorobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14149062.png)
![1'-acetyl-7'-chloro-2'-phenyl-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14149064.png)
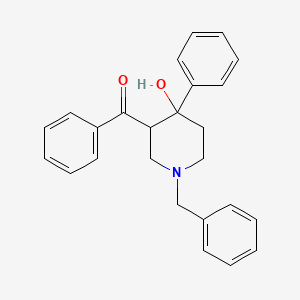
![2-[(2-chloro-7H-purin-6-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B14149076.png)
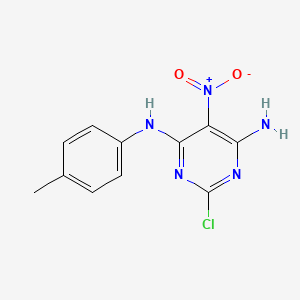
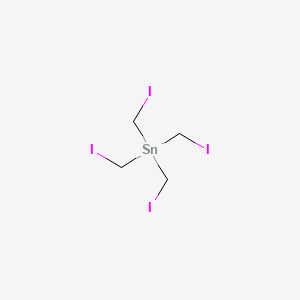
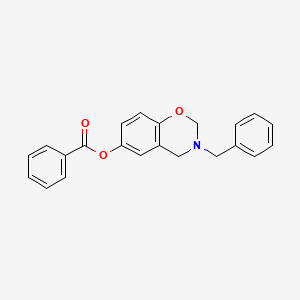
![2-{(E)-[(3-cyclohexyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B14149099.png)
![5-bromo-N-[3-(butanoylamino)phenyl]naphthalene-1-carboxamide](/img/structure/B14149114.png)
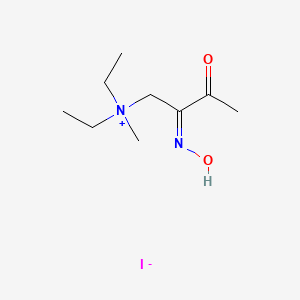
![2-[[6-Amino-5-nitro-2-(phenethylamino)pyrimidin-4-yl]amino]ethanol](/img/structure/B14149123.png)
